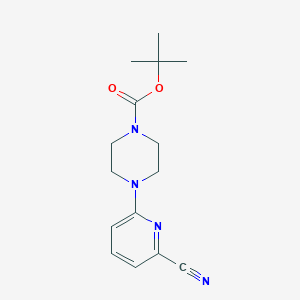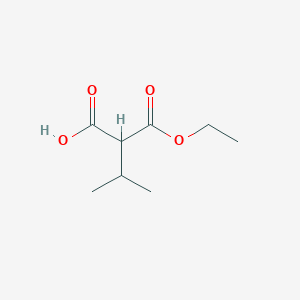
2-Isopropyl-malonic acid monoethyl ester
Descripción general
Descripción
“2-Isopropyl-malonic acid monoethyl ester” is an ester compound . It contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol.
Synthesis Analysis
A practical large-scale synthesis of half-esters, such as monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .
Molecular Structure Analysis
The molecular structure of “2-Isopropyl-malonic acid monoethyl ester” includes an isopropyl group attached directly to the oxygen atom . The part derived from the acid is benzoate .
Chemical Reactions Analysis
Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks . They have been frequently applied to the synthesis of a variety of significant pharmaceuticals and natural products .
Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .
Aplicaciones Científicas De Investigación
1. Large Scale Synthesis of Half-Esters of Malonic Acid Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks. They have been frequently applied to synthesis of a variety of significant pharmaceuticals and natural products . The compound “2-Isopropyl-malonic acid monoethyl ester” can be used in the large-scale synthesis of these half-esters .
Green Chemistry
The conditions of this selective monohydrolysis reaction are environmentally benign and straightforward, as it requires only water, a small proportion of a volatile co-solvent, and inexpensive reagents, and produces no hazardous by-products . Therefore, “2-Isopropyl-malonic acid monoethyl ester” can be used in green chemistry applications .
3. Preparation of Mono-Substituted Malonic Acid Half Oxyesters (SMAHOs) The use of mono-substituted malonic acid half oxyesters (SMAHOs) has been hampered by the sporadic references describing their preparation . “2-Isopropyl-malonic acid monoethyl ester” can be used in the preparation of SMAHOs .
Proteomics Research
“2-ethoxycarbonyl-3-methylbutanoic acid” is a biochemical that can be used in proteomics research .
5. Flavor-Forming Pathways in Lactic Acid Bacteria (LAB) “2-ethoxycarbonyl-3-methylbutanoic acid” can be used in the in silico prediction of bacterial flavor-forming pathways . This can have a significant impact on improving the control of aroma formation in fermented food products .
Synthetic Biology
The RPE approach can be easily extended to a broad spectrum of applications, including synthetic biology . Therefore, “2-ethoxycarbonyl-3-methylbutanoic acid” can be used in synthetic biology applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of a more efficient synthetic method for monoalkyl malonates on a large scale is essential . One method for the preparation of half-esters is monosaponification of symmetric diesters, but successful distinction of the two identical ester groups remains challenging . Some modified methods are reported applying Meldrum’s acid, but Meldrum’s acid is costly and not suitable for large-scale production of monoalkyl malononate .
Propiedades
IUPAC Name |
2-ethoxycarbonyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMVOUYSXARIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303258 | |
| Record name | 2-Isopropyl-malonic acid monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-malonic acid monoethyl ester | |
CAS RN |
15112-52-4 | |
| Record name | NSC157563 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isopropyl-malonic acid monoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethyl carboxy)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



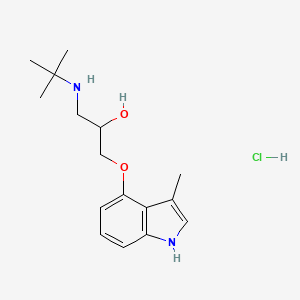


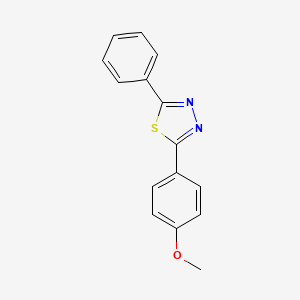

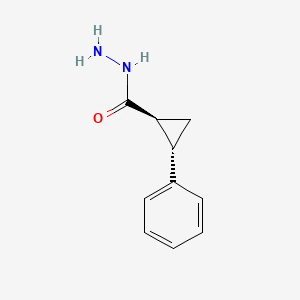
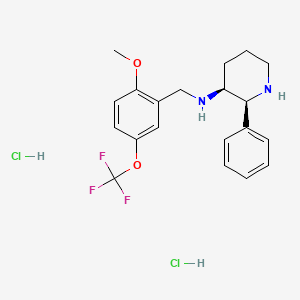
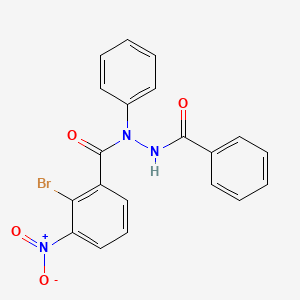
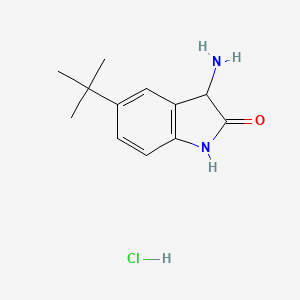
![tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate](/img/structure/B1652526.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide](/img/structure/B1652530.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile](/img/structure/B1652531.png)
